1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the pyrazole ring, along with an aldehyde functional group at the fourth position.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
The fluorophenyl group may enhance the binding affinity of the compound to its targets .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that multiple pathways could be involved .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions
Molecular Mechanism
A molecular docking study showed that a similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, had a binding affinity to the human estrogen alpha receptor (ERα) close to 4-OHT, a native ligand
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-(4-fluorophenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde with isoniazide in the presence of 1,4-dioxane under microwave irradiation. This method provides a rapid and efficient synthesis of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1h-pyrazole: This compound also contains a fluorophenyl group and a pyrazole ring but differs in the presence of a naphthalenyl group instead of a phenyl group.
4-Fluoroamphetamine: Although structurally different, this compound also contains a fluorophenyl group and is known for its psychoactive properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQMDRKRSBWKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396676 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-47-8 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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